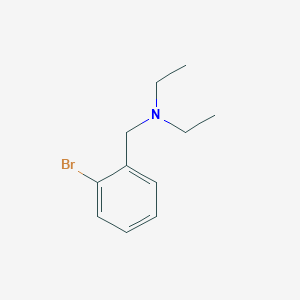

N-(2-bromobenzyl)-N-ethylethanamine

Descripción general

Descripción

N-(2-bromobenzyl)-N-ethylethanamine is an organic compound with the molecular formula C11H16BrN. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to an ethylethanamine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Bromination of Benzylamine: : One common method to synthesize N-(2-bromobenzyl)-N-ethylethanamine involves the bromination of benzylamine. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

-

Alkylation: : Another approach is the alkylation of 2-bromobenzylamine with ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

-

Substitution Reactions: : N-(2-bromobenzyl)-N-ethylethanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SH-).

-

Oxidation and Reduction: : The compound can also participate in oxidation reactions, where the ethylamine group can be oxidized to form corresponding imines or amides. Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

Oxidation: Products can include imines or amides.

Reduction: Products can include dehalogenated amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-bromobenzyl)-N-ethylethanamine is explored for its potential as a pharmacological agent:

- Antidepressants and Antipsychotics : Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for mood disorders and schizophrenia.

- Neuropharmacology : Studies indicate that it may act on adrenergic receptors, influencing neurotransmitter release and signaling pathways .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules:

- Building Block : It is utilized in creating pharmaceuticals and agrochemicals, owing to its reactivity that allows further functionalization .

- Heterocyclic Compounds : It can be transformed into various heterocycles, which are crucial in drug design.

Biological Research

Research into this compound's biological activity includes:

- Enzyme Inhibition Studies : Derivatives are being investigated for their potential to inhibit specific enzymes, contributing to drug discovery efforts .

- Antimicrobial Activity : The compound has shown promise against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, suggesting its potential as an antitubercular or antimalarial agent .

Antitubercular Activity

A study evaluated this compound for its ability to inhibit Mycobacterium tuberculosis. Results indicated that it could serve as a scaffold for developing more potent antitubercular agents, demonstrating low toxicity while effectively targeting the bacteria .

Antimalarial Activity

Research involving derivatives of this compound assessed their efficacy against Plasmodium falciparum. Some derivatives exhibited promising in vitro activity, indicating potential for further development into effective antimalarial treatments .

Mecanismo De Acción

The mechanism by which N-(2-bromobenzyl)-N-ethylethanamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, influencing their activity. The ethylethanamine moiety can mimic natural substrates or inhibitors, modulating biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-chlorobenzyl)-N-ethylethanamine: Similar structure but with a chlorine atom instead of bromine.

N-(2-fluorobenzyl)-N-ethylethanamine: Contains a fluorine atom, offering different reactivity and biological activity.

N-(2-iodobenzyl)-N-ethylethanamine: Iodine atom provides different steric and electronic effects.

Uniqueness

N-(2-bromobenzyl)-N-ethylethanamine is unique due to the specific reactivity of the bromine atom, which is larger and more polarizable than chlorine and fluorine but less so than iodine. This balance makes it particularly useful in certain synthetic and biological applications where precise control over reactivity and interaction is required.

Actividad Biológica

N-(2-bromobenzyl)-N-ethylethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the bromine atom in its structure enhances its reactivity and biological interactions, making it a valuable candidate for various pharmacological applications.

Chemical Structure : The molecular formula of this compound is CHBrN. Its structure includes a bromobenzyl moiety attached to an ethyl group, which contributes to its biological activity.

Synthesis : The compound can be synthesized through the alkylation of N-ethylethanamine with 2-bromobenzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in anhydrous ethanol or acetonitrile at elevated temperatures (40-60°C) for several hours, followed by purification through recrystallization or column chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a neurotoxin and its effects on adrenergic systems.

Neurotoxic Effects

This compound has been classified as an adrenergic neurotoxin , exhibiting inhibitory effects on the uptake of noradrenaline. This property leads to acute degeneration of both central and peripheral noradrenergic nerve terminals, making it a subject of interest in neuropharmacology .

The mechanism of action involves the compound's interaction with adrenergic receptors, where it may act as an antagonist or modulator. This interaction can influence neurotransmitter release and uptake, thereby affecting various physiological processes such as mood regulation and stress response .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

- Inhibition Studies : Research has shown that derivatives of this compound can inhibit enzymes like cathepsin B and calpain-2, which are involved in cellular signaling pathways relevant to cancer progression .

- Receptor Binding : The compound has been studied for its binding affinity to G-protein coupled receptors (GPCRs) and serotonin transporters, indicating potential applications in treating mood disorders and anxiety .

- Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits neurotoxic properties, it also provides insights into the mechanisms underlying neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Bromine atom | Adrenergic neurotoxin; affects noradrenaline uptake |

| N-benzyl-N-ethylethanamine | No halogen | Lower binding affinity to adrenergic receptors |

| N-(4-chlorobenzyl)-N-ethylethanamine | Chlorine atom | Similar neurotoxic effects but different receptor interactions |

The presence of halogens (bromine vs. chlorine) significantly influences the reactivity and biological interactions of these compounds, with brominated derivatives generally showing enhanced activity due to their ability to participate in electrophilic substitutions.

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZDHCFQTZVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435363 | |

| Record name | (2-Bromo-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91428-19-2 | |

| Record name | (2-Bromo-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.